[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine
Overview
Description
[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine: is an organic compound with the molecular formula C15H15N3 . It is characterized by the presence of a benzimidazole ring attached to a phenyl group, which is further substituted with a dimethylamine group.
Mechanism of Action
Target of Action
The primary target of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine is the Serine/threonine-protein kinase Chk1 . This enzyme plays a crucial role in cell cycle regulation, DNA repair, and cell survival, making it a potential target for therapeutic interventions.
Biochemical Pathways
cell cycle regulation and DNA repair . The downstream effects of these changes could include altered cell proliferation and survival, potentially influencing disease progression in conditions such as cancer .
Pharmacokinetics
Its molecular weight of234.256 suggests it may have suitable properties for oral bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its potential impact on key cellular processes. For instance, by inhibiting Chk1, it could disrupt cell cycle progression, potentially leading to cell death in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Furthermore, the presence of certain substituent groups in its structure can influence its bioactivity .
Biochemical Analysis
Biochemical Properties
[3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives, including this compound, have been shown to exhibit anticancer properties by interacting with enzymes involved in cell proliferation and apoptosis . These interactions often involve binding to the active sites of enzymes, thereby inhibiting or modulating their activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, benzimidazole derivatives have been reported to alter the expression of genes involved in cell cycle regulation and apoptosis . Additionally, this compound can modulate cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are crucial for understanding its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it may degrade over time when exposed to light or heat . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anticancer activity, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can undergo biotransformation through processes such as oxidation, reduction, and conjugation . These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity, making it essential to understand its metabolic fate in biological systems.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in different cellular compartments . For instance, the compound may be transported into cells via active transport mechanisms and subsequently distributed to various organelles, where it exerts its biological effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence cellular respiration and energy production.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone to form the benzimidazole ringThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and scalability. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the dimethylamine group can be replaced by other nucleophiles under appropriate conditions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, often in the presence of a base or acid catalyst
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science .
Biology and Medicine: Its ability to interact with various enzymes and receptors makes it a valuable candidate for drug design .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and coatings. Its chemical properties contribute to the enhancement of material performance and durability .
Comparison with Similar Compounds
- [4-(1H-Benzimidazol-2-yl)phenyl]dimethylamine
- [2-(1H-Benzimidazol-2-yl)phenyl]dimethylamine
- [3-(1H-Benzimidazol-2-yl)phenyl]methylamine
Uniqueness: Compared to similar compounds, [3-(1H-Benzimidazol-2-yl)phenyl]dimethylamine exhibits unique chemical and biological properties due to the specific positioning of the dimethylamine group. This structural feature can influence its reactivity and interaction with molecular targets, making it distinct in its applications .
Properties
IUPAC Name |
3-(1H-benzimidazol-2-yl)-N,N-dimethylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3/c1-18(2)12-7-5-6-11(10-12)15-16-13-8-3-4-9-14(13)17-15/h3-10H,1-2H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVGLZYQMUYOJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C2=NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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